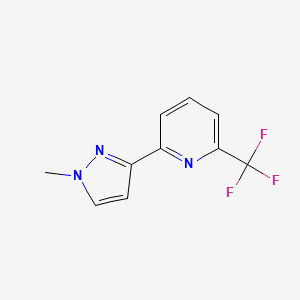
(R)-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is a chiral organic compound featuring a pyrrolidine ring substituted with a 3-chloro-2-fluoro-6-(trifluoromethyl)phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluoro-6-(trifluoromethyl)benzene and ®-pyrrolidine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the pyrrolidine ring is introduced to the benzene derivative under controlled conditions, often using a base such as sodium hydride or potassium carbonate.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and efficiency, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Bases: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be studied for its interactions with various biomolecules, including proteins and nucleic acids. Its chiral nature allows for the exploration of enantioselective processes.
Medicine
Pharmacologically, ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine could be investigated for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound might be utilized in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)azetidine
- ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)piperidine
- ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)morpholine
Uniqueness
Compared to these similar compounds, ®-2-(3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl)pyrrolidine stands out due to its specific ring structure and the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H10ClF4N |
|---|---|
Molekulargewicht |
267.65 g/mol |
IUPAC-Name |
(2R)-2-[3-chloro-2-fluoro-6-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H10ClF4N/c12-7-4-3-6(11(14,15)16)9(10(7)13)8-2-1-5-17-8/h3-4,8,17H,1-2,5H2/t8-/m1/s1 |
InChI-Schlüssel |
GRVNSHMPNXCEHT-MRVPVSSYSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=C(C=CC(=C2F)Cl)C(F)(F)F |
Kanonische SMILES |
C1CC(NC1)C2=C(C=CC(=C2F)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13339259.png)

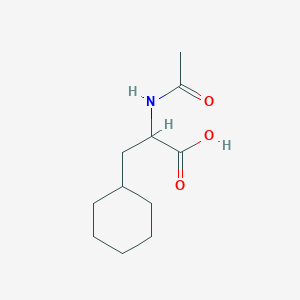
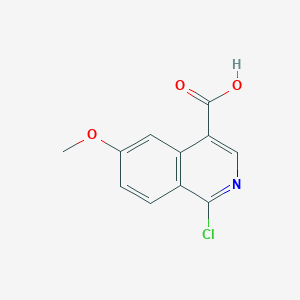
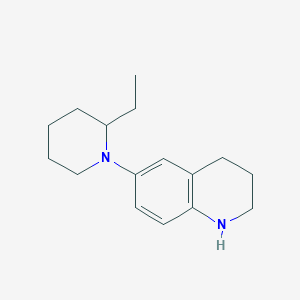
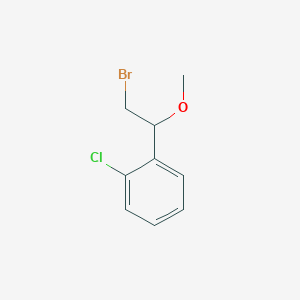

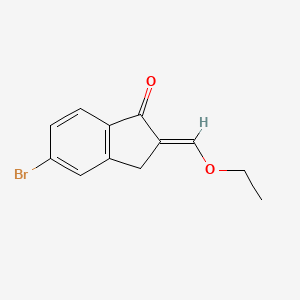

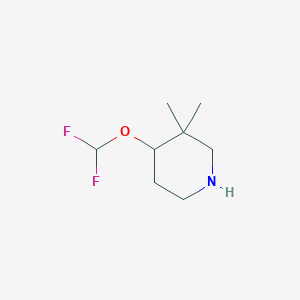
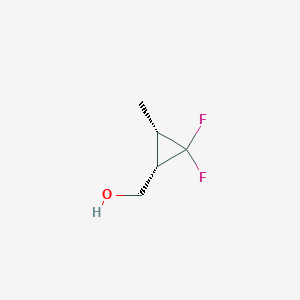
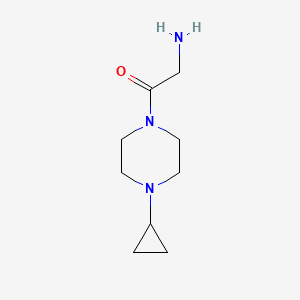
![2,2,2-trifluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine;dihydrochloride](/img/structure/B13339333.png)
